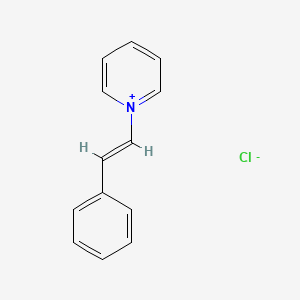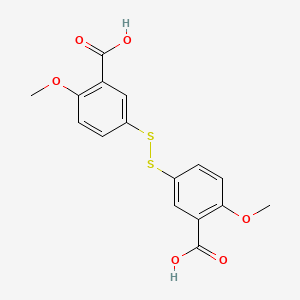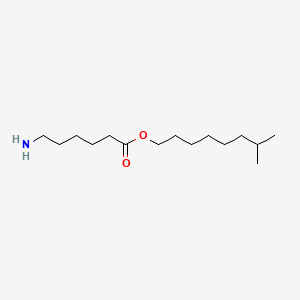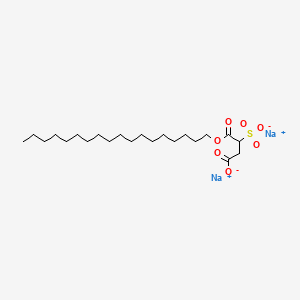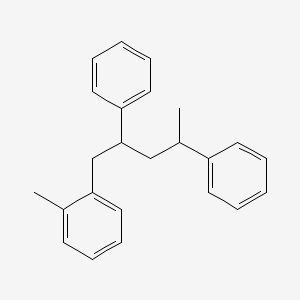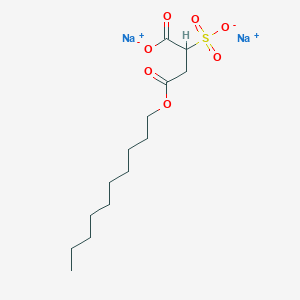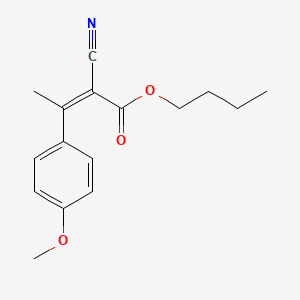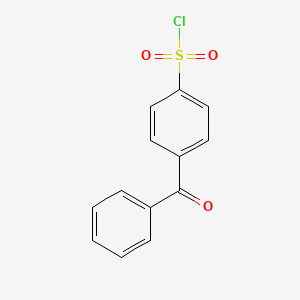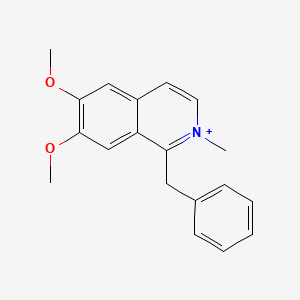
2-(2-Pyridiniomethyl)isothiouronium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridiniomethyl)isothiouronium dichloride is a chemical compound with the molecular formula C7H11Cl2N3S. It is known for its unique structure, which includes a pyridinium ring and an isothiouronium group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Pyridiniomethyl)isothiouronium dichloride can be synthesized through the reaction of 2-chloromethylpyridine with thiourea in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2-Pyridiniomethyl)isothiouronium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiouronium group to thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted pyridinium compounds.
科学研究应用
2-(2-Pyridiniomethyl)isothiouronium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Pyridiniomethyl)isothiouronium dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Pyridiniomethyl)thiourea
- 2-(2-Pyridiniomethyl)guanidine
- 2-(2-Pyridiniomethyl)thiosemicarbazide
Uniqueness
2-(2-Pyridiniomethyl)isothiouronium dichloride is unique due to its isothiouronium group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community.
属性
CAS 编号 |
1822-49-7 |
|---|---|
分子式 |
C7H11Cl2N3S |
分子量 |
240.15 g/mol |
IUPAC 名称 |
[amino(pyridin-1-ium-2-ylmethylsulfanyl)methylidene]azanium;dichloride |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H |
InChI 键 |
ZMHNEMDQJWHVMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[NH+]C(=C1)CSC(=[NH2+])N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



